molecular formula C18H17N3O4 B214623 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214623
M. Wt: 339.3 g/mol
InChI Key: WYCZLQCYNYGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound is of particular interest due to its potential applications in various fields, including medicinal chemistry and drug development. In

Scientific Research Applications

2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry and drug development. It has been shown to have potential as a novel anticancer agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to have a positive effect on cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential as a novel anticancer agent and neuroprotective agent. Additionally, it has been shown to have a relatively low toxicity profile, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for certain researchers.

Future Directions

There are several future directions for research on 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One potential direction is the development of more efficient and scalable synthesis methods to increase the availability of this compound for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves a series of chemical reactions. The starting material for the synthesis is indole-2-carboxylic acid, which is reacted with ethyl chloroacetate to form ethyl 2-(1H-indol-2-yl)acetate. This compound is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and sodium hydroxide to form the final product, 2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.

properties

Product Name

2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-[3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H17N3O4/c19-12-5-3-4-11(8-12)15(22)9-18(25)13-6-1-2-7-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10,19H2,(H2,20,23)

InChI Key

WYCZLQCYNYGCKF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC(=CC=C3)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC(=CC=C3)N)O

Origin of Product

United States

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